molecular formula C6H10O2 B6240391 rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis CAS No. 57705-60-9

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis

Cat. No.: B6240391
CAS No.: 57705-60-9
M. Wt: 114.14 g/mol
InChI Key: ZQUWTFVQYAVBJZ-CRCLSJGQSA-N
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Description

rac-(1R,2S)-2-Methylcyclobutane-1-carboxylic acid, cis, is a cyclobutane-derived carboxylic acid with a methyl substituent at the 2-position and a carboxylic acid group at the 1-position, arranged in a cis stereochemical configuration. For example, fluorinated analogs like rac-(1R,2S)-2-fluorocyclobutane-1-carboxylic acid (EN300-3745) are documented in commercial catalogs , suggesting shared synthetic pathways and applications in drug discovery.

Properties

CAS No.

57705-60-9

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(1R,2S)-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1

InChI Key

ZQUWTFVQYAVBJZ-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CC[C@H]1C(=O)O

Canonical SMILES

CC1CCC1C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the compound can be synthesized via the cyclization of a suitable diene with a carboxylic acid group in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Carboxylic Acids

a) 1,1-Cyclobutanedicarboxylic Acid
  • Structure : Contains two carboxylic acid groups at the 1-position of the cyclobutane ring.
  • Molecular Weight : 144.12 g/mol .
  • Physical Properties : Melting point 157–161°C .
b) rac-(1R,2S)-2-Fluorocyclobutane-1-carboxylic Acid
  • Structure : Fluorine substituent at the 2-position instead of methyl.
  • CAS/Product Code : EN300-3745 .
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability in pharmaceuticals compared to methyl groups, making it a common bioisostere .
c) (1R,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Hydrochloride
  • Structure: Amino and dimethyl substituents on the cyclobutane ring.
  • Molecular Formula: C₈H₁₄ClNO₂ .
  • Applications : Used in peptide mimetics and as a chiral intermediate in asymmetric synthesis .
  • Key Differences: Additional functional groups (amino, dimethyl) increase steric hindrance and alter solubility compared to the simpler methyl-carboxylic acid structure.

Larger Cyclic Carboxylic Acids

a) cis-Cyclohexane-1,2-dicarboxylic Acid
  • Structure : Cyclohexane ring with cis-oriented carboxylic acid groups.
  • Research Findings : Forms hydrogen-bonded chains (C(7) motifs) and 3D networks via carboxyl interactions, influencing crystal packing .
  • Key Differences : The six-membered ring reduces ring strain, increasing conformational flexibility compared to cyclobutane derivatives.
b) rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane ring with carbamoyl and carboxylic acid groups.
  • Applications : Used in pharmaceutical and agrochemical research for its versatility in synthesis .
  • Key Differences : The five-membered ring balances strain and flexibility, while the carbamoyl group introduces hydrogen-bonding capabilities absent in methyl-substituted analogs.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
rac-(1R,2S)-2-Methylcyclobutane-1-carboxylic acid, cis C₆H₁₀O₂ ~114.14 (calculated) Methyl, COOH (cis) Chiral synthon, drug intermediate Inferred
1,1-Cyclobutanedicarboxylic acid C₆H₈O₄ 144.12 Two COOH groups High melting point, hydrogen bonding
rac-(1R,2S)-2-Fluorocyclobutane-1-carboxylic acid C₅H₇FO₂ 118.11 Fluorine, COOH Bioisostere in medicinal chemistry
cis-Cyclohexane-1,2-dicarboxylic acid C₈H₁₂O₄ 172.18 Two COOH groups (cis) Crystal engineering, supramolecular chemistry

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